3-(Bromomethyl)-6-fluoroisoquinoline
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Overview
Description
3-(Bromomethyl)-6-fluoroisoquinoline is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the sixth position of the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-fluoroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 6-fluoroisoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to achieve the desired bromomethylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer solvents and reagents, as well as waste management protocols, would be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-fluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of 3-methyl-6-fluoroisoquinoline.
Scientific Research Applications
3-(Bromomethyl)-6-fluoroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins, thereby altering their function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)isoquinoline: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
6-Fluoroisoquinoline: Lacks the bromomethyl group, affecting its ability to undergo nucleophilic substitution reactions.
3-(Chloromethyl)-6-fluoroisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-(Bromomethyl)-6-fluoroisoquinoline is unique due to the combined presence of both bromomethyl and fluorine substituents, which confer distinct chemical and biological properties. The bromomethyl group provides a reactive site for further functionalization, while the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C10H7BrFN |
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Molecular Weight |
240.07 g/mol |
IUPAC Name |
3-(bromomethyl)-6-fluoroisoquinoline |
InChI |
InChI=1S/C10H7BrFN/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10/h1-4,6H,5H2 |
InChI Key |
SHMPRXIVZXJAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)CBr |
Origin of Product |
United States |
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